molecular formula C20H32B2O4 B2718788 Bis[(-)-pinanediolato]diboron CAS No. 230299-05-5; 230299-17-9

Bis[(-)-pinanediolato]diboron

Cat. No.: B2718788
CAS No.: 230299-05-5; 230299-17-9
M. Wt: 358.09
InChI Key: VNEZFUGEQURPEN-COLRIBGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(-)-pinanediolato]diboron is a chiral diboron(4) compound derived from (1S,2S,3R,5S)-(+)-pinanediol, a bicyclic diol with inherent stereochemical rigidity . Its structure features two boron atoms bridged by pinanediolato ligands, which confer chirality and steric bulk. This compound is primarily utilized in stereoselective transformations, such as desymmetrization reactions (e.g., trifluorination to generate cesium salts with high specificity) . Its synthesis follows general procedures for tetraalkoxydiboranes, involving diol ligands and boron precursors under controlled conditions .

Properties

CAS No.

230299-05-5; 230299-17-9

Molecular Formula

C20H32B2O4

Molecular Weight

358.09

IUPAC Name

(1R,2R,6S,8R)-2,9,9-trimethyl-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,19-,20-/m1/s1

InChI Key

VNEZFUGEQURPEN-COLRIBGKSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Diboron Compounds

Key Observations :

  • B2Pin2 and B2Cat2 are industry standards but lack chirality.
  • Bis[(-)-pinanediolato]diboron’s chiral structure enables enantioselective applications, albeit at higher cost (~$160–$830/5–25g) .

Reactivity in Catalytic Reactions

1,1-Diborylation of Terminal Alkynes
  • This compound: Ineffective under organobase catalysis (e.g., BTMG/MeCN) . However, cobalt-catalyzed conditions yielded 1,1-diborylalkenes in 73% efficiency .
  • B2Pin2: Successful in both organobase (95% yield with B2hex2) and transition-metal-catalyzed systems .
  • B2Cat2: Not tested in these reactions but known for electrophilic activation in cross-couplings .

Mechanistic Insight: The steric bulk of pinanediolato ligands hinders nucleophilic activation in non-metallic systems but becomes compatible with transition metals (e.g., Co) that stabilize intermediates .

Suzuki-Miyaura Cross-Coupling
  • B2Pin2: Requires excess reagent (2.2 equiv.) for dibromoquinoline couplings due to selectivity issues .
  • This compound: Limited reports in cross-coupling, but its chiral environment may suppress competing pathways in asymmetric arylations .

Steric and Electronic Effects

  • Steric Demand : Pinanediolato ligands impose greater steric hindrance than pinacolato or neopentylglycolato groups. This reduces reactivity in crowded reactions (e.g., 1,1-diborylation) but enhances stereocontrol .
  • Electronic Properties : The electron-donating nature of pinanediolato ligands lowers boron electrophilicity compared to B2Cat2, which has electron-withdrawing aromatic ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.